An In-depth Technical Guide to Sarcosine Cresol Red (C29H31N2NaO9S): A Novel Chromogenic Substrate for Enzymatic Assays
An In-depth Technical Guide to Sarcosine Cresol Red (C29H31N2NaO9S): A Novel Chromogenic Substrate for Enzymatic Assays
Introduction: Bridging Enzyme Specificity with Colorimetric Detection
In the dynamic landscape of life sciences and drug development, the demand for precise, reliable, and efficient analytical tools is paramount. The synthesis of novel chemical probes that can translate biological activity into a measurable signal is a cornerstone of innovation in this field. Sarcosine Cresol Red emerges as a specialized reagent, uniquely positioned at the intersection of enzyme substrate technology and classic colorimetric indication. While detailed public data on this specific molecule remains scarce, its chemical formula (C29H31N2NaO9S) and nomenclature point to a sophisticated conjugate of the amino acid derivative sarcosine and the well-established pH indicator, cresol red.[1]
This guide provides a comprehensive technical overview of Sarcosine Cresol Red, designed for researchers, scientists, and drug development professionals. By deconstructing its constituent components, we can infer its molecular structure, posit a mechanism of action, and delineate its potential applications, particularly as a chromogenic substrate for enzymes involved in sarcosine metabolism. This document serves as a foundational resource, blending established biochemical principles with forward-looking applications for this intriguing molecule.
Deconstructing the Molecular Architecture
The name "Sarcosine Cresol Red" itself provides the fundamental clue to its structure: a molecule that covalently links sarcosine moieties to a cresol red backbone. To appreciate the functionality of the conjugate, we must first understand its individual components.
The Chromophoric Engine: Cresol Red
Cresol Red, or o-cresolsulfonephthalein, is a triphenylmethane dye belonging to the sulfonephthalein family.[2][3] It is widely recognized as a pH indicator, exhibiting two distinct color transitions: one from orange to yellow in the highly acidic range (pH 0.2-1.8) and a second, more commonly utilized transition from yellow to a reddish-purple in the near-neutral to alkaline range (pH 7.2-8.8).[3] This color change is a direct consequence of alterations in its electronic structure as phenolic protons are abstracted under changing pH conditions, which modifies the extent of the molecule's conjugated π-system.[4]
The core structure of Cresol Red features a sultone ring and two phenolic rings derived from o-cresol.[2] It is these phenolic groups that serve as likely points of attachment for the sarcosine molecules.
| Property | Value | Source |
| Chemical Formula | C21H18O5S | [2][3] |
| Molecular Weight | 382.4 g/mol | [2] |
| pH Transition Range | 7.2 (Yellow) – 8.8 (Reddish-Violet) | [3] |
| Primary Function | pH Indicator, Tracking Dye | [5] |
The Specificity Determinant: Sarcosine
Sarcosine, also known as N-methylglycine, is a naturally occurring amino acid derivative.[6] It is an intermediate in the metabolism of choline to glycine and is found in various biological tissues.[6] From a biochemical perspective, sarcosine is significant for several reasons:
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Enzyme Substrate: It is a substrate for the mitochondrial enzyme sarcosine dehydrogenase (SARDH), which catalyzes its oxidative demethylation to yield glycine and formaldehyde.[7]
-
Glycine Transporter-1 (GlyT1) Inhibitor: Sarcosine acts as an inhibitor of GlyT1, thereby increasing the synaptic availability of the neurotransmitter glycine and modulating NMDA receptor activity.[8]
-
Cancer Biomarker: Elevated levels of sarcosine have been investigated as a potential biomarker for prostate cancer progression.[9]
The presence of sarcosine within the Sarcosine Cresol Red structure is the key to its utility in biochemical assays. It provides the molecular handle for specific enzyme recognition.
| Property | Value | Source |
| Chemical Formula | C3H7NO2 | [6] |
| Molecular Weight | 89.09 g/mol | [6] |
| Biological Role | Metabolic Intermediate, Neurotransmitter Modulator | [8][9] |
The Postulated Conjugate Structure
Given the molecular formula C29H31N2NaO9S, a plausible structure involves the attachment of two sarcosine molecules to the cresol red framework. A chemically sound method to achieve this is the Mannich reaction, a condensation reaction involving an amine (sarcosine), formaldehyde, and an acidic proton on an aromatic ring (cresol red). This would result in two N-methylglycine moieties being linked via methylene bridges to the phenolic rings of cresol red, ortho to the hydroxyl groups. This proposed structure satisfies the molecular formula and provides a rationale for its function as an enzyme substrate.
Caption: Postulated structure of Sarcosine Cresol Red.
Principle of Action: A Chromogenic Enzyme Substrate
The primary application for Sarcosine Cresol Red is as a chromogenic substrate.[10][11] In this capacity, the molecule is initially colorless or has a baseline absorbance at a specific wavelength. Upon interaction with a target enzyme, the covalent bond linking the sarcosine (the substrate) to the cresol red (the chromophore) is cleaved. This enzymatic action liberates the cresol red molecule. The release of the chromophore, and its subsequent potential pH-induced structural rearrangement, leads to the formation of a colored product that can be quantified spectrophotometrically.[11][12]
The key advantage of such a system is that the rate of color formation is directly proportional to the enzymatic activity under appropriate conditions (i.e., when the substrate is not limiting).
Target Enzyme: Sarcosine Oxidase
A prime candidate for detection using this substrate is Sarcosine Oxidase . This enzyme is a flavoprotein that catalyzes the oxidation of sarcosine to glycine, formaldehyde, and hydrogen peroxide.[13]
Reaction: Sarcosine + O₂ + H₂O → Glycine + Formaldehyde + H₂O₂
In a hypothetical assay, Sarcosine Oxidase would cleave the sarcosine moieties from the Sarcosine Cresol Red molecule, releasing the cresol red indicator. The subsequent color change provides a direct readout of the enzyme's activity.
Caption: Workflow of Sarcosine Cresol Red as a chromogenic substrate.
Experimental Protocol: Quantifying Sarcosine Oxidase Activity
This section provides a detailed, step-by-step methodology for a typical enzyme kinetics assay using Sarcosine Cresol Red.
Materials and Reagents
-
Sarcosine Cresol Red (CAS 1007475-57-1)
-
Purified Sarcosine Oxidase
-
Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)
-
96-well microplate (clear, flat-bottom)
-
Microplate spectrophotometer
-
Standard laboratory pipettes and consumables
Step-by-Step Assay Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of Sarcosine Cresol Red (e.g., 10 mM) in a suitable solvent (e.g., DMSO or water, depending on solubility). Protect from light.
-
Prepare a series of dilutions of Sarcosine Oxidase in cold Assay Buffer to determine the optimal enzyme concentration.
-
Prepare the Assay Buffer and equilibrate to the desired reaction temperature (e.g., 25°C or 37°C).
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
X µL of Assay Buffer.
-
Y µL of Sarcosine Cresol Red stock solution to achieve the desired final concentration (e.g., 100 µM).
-
-
Include control wells:
-
No Enzyme Control: Add buffer instead of the enzyme solution to measure the rate of non-enzymatic substrate degradation.
-
No Substrate Control: Add buffer instead of the Sarcosine Cresol Red solution to account for any change in absorbance from the enzyme preparation itself.
-
-
-
Initiation of Reaction:
-
Pre-incubate the microplate at the reaction temperature for 5 minutes.
-
Initiate the reaction by adding Z µL of the diluted Sarcosine Oxidase solution to each well. The total volume should be consistent across all wells (e.g., 200 µL).
-
Mix gently by pipetting or using an orbital shaker.
-
-
Data Acquisition:
-
Immediately place the microplate into a pre-heated microplate spectrophotometer.
-
Measure the absorbance at the wavelength maximum of the liberated cresol red product (a wavelength scan may be necessary to determine this, but a starting point would be around 570 nm, characteristic of the basic form of cresol red).
-
Take kinetic readings every 30-60 seconds for a period of 15-30 minutes.
-
Data Analysis
-
Plot absorbance versus time for each reaction.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve. This is the slope of the absorbance vs. time plot (ΔAbs/min).
-
Subtract the rate of the "No Enzyme Control" from all experimental rates to correct for background signal.
-
Enzyme activity can be expressed in units of ΔAbs/min/mg of enzyme or converted to standard units (µmol/min/mg) if the molar extinction coefficient (ε) of the liberated cresol red product is determined.
Applications in Research and Drug Development
The unique properties of Sarcosine Cresol Red position it as a valuable tool in several key areas:
-
High-Throughput Screening (HTS): The simple, colorimetric "mix-and-read" format of the assay is highly amenable to HTS campaigns for the discovery of Sarcosine Oxidase inhibitors. Such inhibitors could have applications in fields where modulating sarcosine metabolism is desirable.
-
Enzyme Characterization: This substrate can be used for detailed kinetic studies of Sarcosine Oxidase, including the determination of Kₘ and Vₘ values, and for investigating the effects of pH, temperature, and cofactors on enzyme activity.
-
Diagnostic Development: Given the link between sarcosine and certain diseases, a robust assay for sarcosine-metabolizing enzymes could form the basis of novel diagnostic tools.
-
Bioprocess Monitoring: In biotechnological applications where sarcosine levels are critical, this reagent could be used to monitor the activity of relevant enzymes in real-time.
Conclusion and Future Outlook
Sarcosine Cresol Red represents a thoughtful convergence of a specific biological targeting moiety with a proven chromophoric reporter. While its commercial availability is currently limited and detailed characterization data is not widely published, the fundamental principles underlying its design are sound. By leveraging the enzymatic specificity for sarcosine and the robust colorimetric signal of cresol red, this compound holds significant promise as a substrate for studying enzymes like Sarcosine Oxidase. For researchers in enzymology, clinical diagnostics, and drug discovery, Sarcosine Cresol Red offers a potential pathway to developing sensitive and efficient assays. Further independent validation and characterization of this reagent by the scientific community will be crucial in fully unlocking its capabilities and solidifying its place in the molecular toolbox of modern bioscience.
References
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Inan, S. Y., et al. (2022). In Vitro and In Vivo Neuroprotective Effects of Sarcosine. PMC. Retrieved from [Link][8]
-
National Center for Biotechnology Information. (n.d.). Cresol red. PubChem. Retrieved from [Link][2]
-
ResearchGate. (n.d.). 9.1 Reaction of cresol red (indicator dye): the H+ produced when CO2 reacts with bicarbonate turns the. Retrieved from [Link][4]
-
Taylor & Francis. (n.d.). Sarcosine – Knowledge and References. Retrieved from [Link]
-
PubMed. (1979). Enzymatic properties of dimethylglycine dehydrogenase and sarcosine dehydrogenase from rat liver. Retrieved from [Link][7]
-
Glycosynth. (n.d.). Chromogenic Substrates. Retrieved from [Link][10]
-
DC Fine Chemicals. (2023). Chromogenic Substrates Overview. Retrieved from [Link][11]
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- 3. Cresol red indicator Reag. Ph Eur 1733-12-6 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
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- 8. In Vitro and In Vivo Neuroprotective Effects of Sarcosine - PMC [pmc.ncbi.nlm.nih.gov]
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